- Triphenylphosphine-N-Bromosuccinimide Mediated Chemoselective Cyclodehydration of DiolsSynthesis, 2015, 47(8), 1154-1162,
Cas no 91-13-4 (1,2-Bis(bromomethyl)benzene)
1,2-Bis(bromomethyl)benzene structure
1,2-Bis(bromomethyl)benzene Properties
Names and Identifiers
-
- 1,2-Bis(bromomethyl)benzene
- o-Xylylene dibromide
- alpha,alpha-dibromo-ortho-xylene
- 1,2-Bis(bromomethyl)benzene~alpha,alpha-Dibromo-o-xylene
- 1,2-dibenzyl bromide
- α,α'-Dibromo-o-xylene
- alpha,alpha'-Dibromo-o-xylene
- a.a'-Dibromo-o-xylene
- 1,2-Bis(bromomethyl)
- 1,2-bis-(bromomethyl)benzene
- A,A'-DIBROMO-O-XYLENE
- a,a'-Dibromo-o-xylol
- O-XYLENE DIBROMIDE
- O-XYLIDENE DIBROMIDE
- O-XYLYLENE BROMIDE
- α,α′-DibroMo-o-xylene
- Benzene, 1,2-bis(bromomethyl)-
- 1,4-Bis(aminomethyl) benzene
- 1,2-bisbromomethylbenzene
- CS-W012455
- CCRIS 1776
- NSC-3986
- DTXSID2059019
- alpha , alpha '-Dibromo-o-xylene
- alpha,alpha'-dibromoxylol
- AKOS000120674
- 91-13-4
- .alpha.,.alpha.'-Dibromo-o-xylol
- alpha-alpha'-dibrom-o-xylen
- O-.ALPHA.,.ALPHA.'-DIBROMOXYLENE
- o-Bis(bromomethyl)benzene
- alpha,alpha'-Dibromo-o-xylene, purum, >=97.0% (AT)
- alpha,alpha'-dibromoxylene
- FT-0606301
- alpha,alpha'-dibromo-ortho-xylene
- o-Xylene, .alpha.,.alpha.'-dibromo-
- AM20041390
- F9995-0052
- 1,2 Bis(bromomethyl)benzene
- .alpha.,.alpha. '-Dibromo-ortho-xylene
- DS-1748
- NSC 3986
- EN300-22175
- alpha,alpha'-Dibromo-o-xylol
- o-Xylene,.alpha.'-dibromo-
- 2,2atrade mark-dibromo-o-xylene
- 1,2-bis(bromomethyl)-benzene
- LS-188097
- Xylylene dibromide
- o-Xylene, alpha,alpha'-dibromo-
- UNII-9FRJ55E5UL
- D0214
- 9FRJ55E5UL
- InChI=1/C8H8Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H
- SCHEMBL28289
- MFCD00000175
- I+/-,I+/-'-dibromo-o-xylene
- alpha,alpha'-dibromo-0-xylene
- .ALPHA.,.ALPHA.'-DIBROMO-1,2-XYLENE
- J-503800
- O-DI(BROMOMETHYL)BENZENE
- alpha,alpha'dibromo-o-xylene
- alpha,alpha'-dibromo xylene
- NSC3986
- Benzene,2-bis(bromomethyl)-
- o-Xylylenbromid
- 1,2-Bis-bromomethyl-benzene
- .alpha.,.alpha.'-Dibromo-o-xylene
- A24158
- 1,2-Di(bromomethyl)benzene
- alpha,alpha'-Dibromo-o-xylene, 97%
- 2-(BROMOMETHYL)BENZYL BROMIDE
- Q27272501
- AC-16898
- o-(Bromomethyl)benzyl bromide
- EINECS 202-042-7
- 1,2-Bis(bromomethyl)benzene (ACI)
- o-Xylene, α,α′-dibromo- (6CI, 7CI, 8CI)
- o-α,α′-Dibromoxylene
- α,α′-Dibromo-1,2-xylene
- α,α′-Dibromo-o-xylol
- NS00039387
- A,
- A'-Dibromo-o-xylene
- alpha,alpha-Dibromo-o-xylene;o-Xylylene dibromide
- +Expand
-
- MFCD00000175
- KGKAYWMGPDWLQZ-UHFFFAOYSA-N
- 1S/C8H8Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
- BrCC1C(CBr)=CC=CC=1
- 637159
Computed Properties
- 263.89723g/mol
- 0
- 3
- 0
- 0
- 2
- 261.89928g/mol
- 261.89928g/mol
- 0Ų
- 10
- 81.3
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 3.47640
- 0.00000
- 1.6113 (estimate)
- Dissolved
- 140°C/20mmHg(lit.)
- 93.0 to 96.0 deg-C
- 133.6 °C
- White to yellowish crystal powder
- Sensitive to light; Sensitive to humidity
- 1.96 g/mL at 25 °C(lit.)
1,2-Bis(bromomethyl)benzene Security Information
- GHS05 GHS07
- 2
- 8
- S26-S36/37/39-S45
- III
- R22; R34
- C
- UN 3448 6.1/PG 2
- H302,H314
- P280;P305+P351+P338;P310
- dangerous
- Store at room temperature
- II
- 22-34
- Danger
- Yes
- 6.1
- 8-19-21
1,2-Bis(bromomethyl)benzene Customs Data
- 29036990
-
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,2-Bis(bromomethyl)benzene Price
1,2-Bis(bromomethyl)benzene Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrochloric acid , Sodium bromide , Sodium bromate Solvents: Dichloromethane , Water ; 6 h, rt; 30 min, rt
Reference
- An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate coupleGreen Chemistry, 2008, 10(2), 232-237,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; rt → 40 °C
1.2 Reagents: Methanol
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.4 Reagents: Pyridine , Phosphorus tribromide Solvents: Diethyl ether ; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.5 Reagents: Water ; cooled
1.2 Reagents: Methanol
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.4 Reagents: Pyridine , Phosphorus tribromide Solvents: Diethyl ether ; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.5 Reagents: Water ; cooled
Reference
- Formal [5+1] annulation reactions of dielectrophilic peroxides: facile access to functionalized dihydropyransChemical Communications (Cambridge, 2020, 56(86), 13189-13192,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Dimethyl carbonate ; 15 min, 110 °C
Reference
- Generation of (nonafluoro-tert-butoxy)methyl ponytails for enhanced fluorous partition of aromatics and heterocyclesPhysical Chemistry Chemical Physics, 2012, 14(11), 3909-3914,
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide Solvents: Ethyl acetate ; 8.5 h, reflux
Reference
- Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and novel poly(N,N'-dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic brominationTetrahedron Letters, 2009, 50(16), 1861-1865,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 6 h, reflux
Reference
- Joint experimental and density functional theory study of synthesis and electrochemical characterization of a new benzodioxocine-fused poly(N-methylpyrrole) derivativeNew Journal of Chemistry, 2020, 44(43), 18929-18941,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ; 20 min, reflux; 6 h, reflux
Reference
- Synthesis and Computational Bandgap Engineering of New 3,4-Alkylenedioxypyrrole (ADOP) Derivatives and Investigation of Their Electrochromic PropertiesJournal of the Electrochemical Society, 2016, 163(10),,
1,2-Bis(bromomethyl)benzene Raw materials
1,2-Bis(bromomethyl)benzene Preparation Products
1,2-Bis(bromomethyl)benzene Suppliers
Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
Audited Supplier
(CAS:91-13-4)
ZHANG HUAN
18827031272
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Wuhan Newgreat Chemical Co., Ltd
Audited Supplier
(CAS:91-13-4)
ZHANG JING LI
18502781673
new_great@163.com
Hubei Changxinsheng Pharm Co.,Ltd
Audited Supplier
(CAS:91-13-4)
WU JING LI
18971238634
2189484023@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:91-13-4)
A LA DING
anhua.mao@aladdin-e.com
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-13-4)1,2-Bis(bromomethyl)benzene
99%
500g
181.0